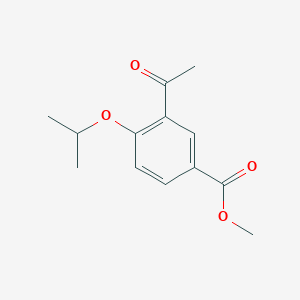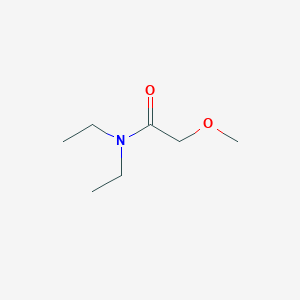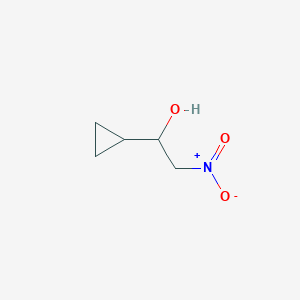
N'-Cyanopyridine-4-carboximidamide
Vue d'ensemble
Description
N’-Cyanopyridine-4-carboximidamide is a chemical compound with the molecular formula C7H6N4. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a cyano group and a carboximidamide group attached to a pyridine ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyanopyridine-4-carboximidamide typically involves the reaction of 4-cyanopyridine with suitable reagents under controlled conditions. One common method includes the use of carbodiimide anions, which react with α,β-unsaturated imines in a cascade [4 + 2] annulation/aromatization sequence . This method is efficient and provides a convenient route to the desired product.
Industrial Production Methods
Industrial production of N’-Cyanopyridine-4-carboximidamide often employs large-scale synthetic routes that ensure high yield and purity. The use of photoredox catalysis has been explored for the chemodivergent benzylation of 4-cyanopyridines, which can be adapted for the production of N’-Cyanopyridine-4-carboximidamide .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyanopyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound is prone to substitution reactions, particularly at the cyano and carboximidamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photoredox catalysis can lead to the formation of benzylated pyridines .
Applications De Recherche Scientifique
N’-Cyanopyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of N’-Cyanopyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can undergo single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions, which can then couple with other radicals. This process is crucial for its reactivity and functionalization in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanopyridine: Shares the cyano group but lacks the carboximidamide group.
N’-Cyanopyridine-4-carboxamidine: Similar structure but different functional groups.
Cyanopyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
N’-Cyanopyridine-4-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to other cyanopyridine derivatives .
Propriétés
IUPAC Name |
N'-cyanopyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-11-7(9)6-1-3-10-4-2-6/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKYVZBBRAKHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599408 | |
| Record name | N'-Cyanopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-43-6 | |
| Record name | N'-Cyanopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)




